molecular formula C9H17NO5 B558114 BOC-SER(ME)-OH CAS No. 51293-47-1

BOC-SER(ME)-OH

Cat. No.: B558114
CAS No.: 51293-47-1
M. Wt: 219.23 g/mol
InChI Key: RFGMSGRWQUMJIR-LURJTMIESA-N
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Chemical Reactions Analysis

Types of Reactions

BOC-SER(ME)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of BOC-SER(ME)-OH involves its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective modifications of other functional groups. The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and protein functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-SER(ME)-OH is unique due to its combination of the Boc protective group and the methoxy group, which provides enhanced stability and solubility in peptide synthesis . This makes it particularly useful in the synthesis of complex peptides and proteins.

Biological Activity

Introduction

BOC-SER(ME)-OH, also known as Boc-O-methyl-L-serine, is a derivative of the amino acid serine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group. This compound has garnered attention in biochemical research due to its potential applications in various biological processes, including its role as an ergogenic supplement and its influence on metabolic pathways.

Chemical Properties

  • Molecular Formula : C₉H₁₇NO₅
  • Molecular Weight : 219.235 g/mol
  • CAS Number : 51293-47-1
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 355.8 ± 37.0 °C at 760 mmHg
  • Solubility : ≥ 2.5 mg/mL (11.40 mM) in various solvents like DMSO and corn oil .
PropertyValue
Molecular FormulaC₉H₁₇NO₅
Molecular Weight219.235 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point355.8 ± 37.0 °C
Solubility≥ 2.5 mg/mL (11.40 mM)

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, may serve as ergogenic aids. They are believed to enhance physical performance by influencing the secretion of anabolic hormones, providing fuel during exercise, and improving mental performance under stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Hormonal Influence : It may stimulate the secretion of hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery.
  • Muscle Protection : The compound has been noted for its potential to prevent exercise-induced muscle damage, thereby aiding recovery .
  • Mental Performance : this compound might improve cognitive functions during stress-related tasks, contributing to overall athletic performance .

Study on Ergogenic Effects

A study conducted by Luckose et al. examined the effects of various amino acid derivatives on physical and mental performance in athletes. The findings suggested that this compound significantly improved both physical endurance and cognitive function compared to a placebo group .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cellular metabolism by acting as a substrate for various enzymatic reactions involved in energy production. This suggests its potential utility in metabolic disorders where energy production is compromised.

Comparative Analysis with Other Amino Acid Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other serine derivatives:

CompoundMolecular WeightKey Biological Activity
This compound219.235 g/molErgogenic aid, muscle protection
BOC-SER(tBu)-OH253.305 g/molEnhanced solubility, potential metabolic effects
L-Serine105.09 g/molNeurotransmitter function, protein synthesis

Q & A

Q. What is the role of BOC-SER(ME)-OH in peptide synthesis, and how does its dual-protection mechanism function?

This compound is a protected amino acid derivative critical for peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the benzyl (Bzl) group shields the hydroxyl side chain of serine. The Boc group is acid-labile (removed via trifluoroacetic acid), and the Bzl group is cleaved under hydrogenolysis or strong acid conditions. This dual protection prevents unwanted side reactions during coupling steps. Researchers must validate deprotection efficiency using techniques like thin-layer chromatography (TLC) or HPLC to ensure selective removal without damaging the peptide backbone .

Q. How should researchers design experiments to optimize this compound stability during solid-phase peptide synthesis (SPPS)?

Key parameters include:

  • Temperature control : Store reagents at 2–8°C to prevent degradation .
  • Solvent selection : Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and coupling efficiency.
  • Equivalents and reaction time : Optimize molar ratios (e.g., 2–4 equivalents of this compound) and coupling durations (30–60 minutes) via kinetic monitoring with ninhydrin tests.
  • Deprotection validation : Confirm Boc removal with TLC (Rf shift) before proceeding to subsequent steps. Advanced studies may employ real-time IR spectroscopy to track reaction progress .

Q. What analytical techniques are essential for characterizing this compound-derived peptides and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : Verify backbone integrity and side-chain protection.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and detect impurities.
  • Reverse-Phase HPLC : Assess purity (>95% threshold) using C18 columns with acetonitrile/water gradients.
  • Amino Acid Analysis (AAA) : Post-hydrolysis, quantify serine recovery to validate coupling efficiency. For novel peptides, provide full spectral data and chromatograms in supplementary materials to meet journal requirements .

Q. How can researchers reconcile contradictory data on this compound coupling yields reported in literature?

Contradictions often arise from:

  • Reagent purity : Impurities in this compound batches (validate via Certificates of Analysis).
  • Coupling agents : Differences in activating agents (e.g., HBTU vs. HATU) impact efficiency.
  • Solvent moisture levels : Trace water in DMF reduces carbodiimide-mediated coupling yields.
    To resolve discrepancies, replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and cross-reference with datasets from repositories like PubChem or EPA DSSTox .

Q. What environmental factors influence this compound stability, and how can they be mitigated?

  • pH sensitivity : Degrades in strongly basic conditions; maintain neutral pH during storage.
  • Temperature : Prolonged exposure to >25°C accelerates decomposition; use cold-chain storage.
  • Light exposure : Photodegradation risks necessitate amber vials for long-term storage.
    Document stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS .

Q. How should researchers formulate hypotheses when investigating this compound in novel peptide applications?

Use frameworks like PICO (Population: peptide type; Intervention: this compound incorporation; Comparison: alternative protecting groups; Outcome: yield/purity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

"Does substituting this compound with Fmoc-Ser(tBu)-OH improve coupling efficiency in hydrophobic peptide sequences?"
Validate hypotheses through pilot studies comparing reaction kinetics and side-product profiles .

Q. What are the best practices for synthesizing and characterizing this compound derivatives with modified protective groups?

  • Synthetic steps : Introduce alternative protecting groups (e.g., Alloc or ivDde) via nucleophilic substitution, monitoring by NMR.
  • Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization.
  • Characterization : Provide melting points, optical rotation data, and elemental analysis for novel derivatives. Cross-validate with computational tools like Gaussian for steric/electronic effects .

Q. How can researchers ensure reproducibility when using this compound across different laboratories?

  • Detailed protocols : Specify equivalents, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).
  • Data transparency : Share raw NMR/HPLC files in FAIR-compliant repositories (e.g., Zenodo).
  • Inter-lab validation : Collaborate with third-party labs to replicate key findings, addressing variables like humidity or mixing efficiency .

Q. What strategies improve the discoverability of this compound-related research in academic databases?

  • Boolean search terms :
    ("this compound" OR "tert-butoxycarbonyl-O-benzylserine") AND ("peptide synthesis" OR "protecting groups")
  • Keywords : Include CAS RN (23680-31-1), molecular formula (C15H21NO5), and applications (e.g., "SPPS optimization").
  • SEO for manuscripts : Use title/abstract terms like "serine protection," "acid-labile groups," and "peptide coupling efficiency" .

Q. How should ethical and data integrity standards be applied in this compound studies?

  • Data retention : Archive raw spectra and chromatograms for 10+ years, adhering to institutional policies.
  • Citation practices : Attribute prior methods (e.g., CAS Common Chemistry entries) to avoid plagiarism.
  • Conflict disclosure : Declare funding sources for reagent procurement in acknowledgments .

Properties

IUPAC Name

(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMSGRWQUMJIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426824
Record name Boc-O-Methyl-L-Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51293-47-1
Record name Boc-O-Methyl-L-Serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-3-methoxypropanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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